molecular formula C17H16I2O4 B041163 Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate CAS No. 85828-82-6

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate

Cat. No.: B041163
CAS No.: 85828-82-6
M. Wt: 538.11 g/mol
InChI Key: BCLWYRUGYYCELP-UHFFFAOYSA-N
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Description

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmacology research. This compound features a multi-substituted phenylacetate core, strategically functionalized with two iodine atoms at the 3 and 5 positions, which introduces significant steric bulk and potential for halogen bonding. The 4-(4-methoxyphenoxy) moiety provides an extended aromatic system with an ether linkage, suggesting potential for interactions with various biological targets, including enzymes and receptors.

Properties

IUPAC Name

ethyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16I2O4/c1-3-22-16(20)10-11-8-14(18)17(15(19)9-11)23-13-6-4-12(21-2)5-7-13/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLWYRUGYYCELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235109
Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Molecular Weight

538.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85828-82-6
Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)benzeneacetate
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Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Preparation Methods

The synthesis of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate typically involves the esterification of 3,5-diiodo-4-(4-methoxyphenoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Thyromimetic Compounds
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate serves as a precursor for the synthesis of thyromimetic compounds. These compounds are designed to mimic the biological activity of natural thyroid hormones such as triiodothyronine (T3) and thyroxine (T4), which are essential in regulating metabolism, growth, and development. The structural similarities between this compound and thyroid hormones suggest potential interactions with thyroid hormone receptors, which could lead to therapeutic applications in treating endocrine disorders.

Structure-Activity Relationship (SAR) Studies
Researchers utilize this compound in structure-activity relationship studies to explore the correlation between chemical structure and biological activity. By modifying the structure of this compound and evaluating the resulting derivatives, scientists can identify key structural features that are crucial for thyroid hormone function and receptor binding.

Anticancer Research

Potential Antitumor Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. Related compounds have shown the ability to disrupt microtubule assembly in cancer cells, leading to apoptosis. This suggests that this compound could be explored further for its potential use in cancer therapies.

Synthetic Organic Chemistry

Utility in Synthesis
The compound's unique substitution pattern enhances its utility in synthetic organic chemistry. It can participate in various chemical reactions that allow for the development of more complex molecules. Its solubility and reactivity make it a valuable building block for synthesizing other biologically active compounds .

Case Studies and Research Findings

Study/Research Focus Area Findings
Thyromimetic ActivityEndocrinologyDemonstrated binding affinity to thyroid hormone receptors; potential therapeutic uses in hypothyroidism.
Antitumor PropertiesCancer ResearchIndicated potential to disrupt microtubule dynamics; further evaluation needed for clinical applications.
SAR StudiesMedicinal ChemistryIdentified key structural features influencing biological activity; guided synthesis of new thyromimetics.

Mechanism of Action

The mechanism of action of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate involves its interaction with thyroid hormone receptors and integrins. The compound mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various cellular pathways, including those involved in metabolism, growth, and differentiation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Phenylacetate

Ethyl phenylacetate (C₁₀H₁₂O₂, CAS 101-97-3) shares the ester functional group with the target compound but lacks iodine and methoxyphenoxy substitutions. It is a flavoring agent with a rose-like aroma, widely used in food, cosmetics, and perfumery. Its odor activity value (OAV) in fermented beverages ranges from 1.55 to 161.53, contributing fruity and floral notes . Unlike the iodinated compound, ethyl phenylacetate is produced via biotransformation using Hansenula anomala yeast, achieving yields up to 864 mg/L .

Property Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate Ethyl Phenylacetate
Molecular Weight 538.12 g/mol 164.20 g/mol
Key Functional Groups Iodine, methoxyphenoxy, ester Phenyl, ester
Applications Pharmaceutical precursor Flavoring agent
Synthesis Method Chemical demethylation/iodination Microbial biotransformation

Triac (3,5,3'-Triiodothyroacetic Acid)

Triac is the demethylated and triiodinated derivative of the target compound. It is synthesized by hydrolyzing this compound with hydriodic acid, followed by iodination . Triac exhibits a dual melting point profile (65–90°C and 180–181°C) due to methanol solvation . Therapeutically, it acts as a smooth muscle relaxant, contrasting with the precursor’s role as a synthetic intermediate.

Benzoate Esters (e.g., Methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate)

These derivatives replace the phenylacetic acid moiety with a benzoate group. For example, methyl 3,5-diiodo-4-(3'-iodo-4'-methoxyphenoxy)benzoate (C₁₅H₁₂I₂O₄) is synthesized via nitration and iodination but faces challenges in demethylation without iodine loss . This instability limits its utility compared to the ethyl phenylacetate derivative, which undergoes efficient demethylation .

Acetylated Amino Derivatives

Compounds like ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate (CAS 83249-56-3) introduce amino and propanoate groups, enhancing structural complexity for targeted pharmaceutical applications . These derivatives highlight the versatility of iodinated aromatic esters in drug design.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) LogP
This compound C₁₇H₁₆I₂O₄ 538.12 N/A 479.5 4.8
Triac C₁₅H₁₁I₃O₄ ~628 180–181 N/A N/A
Ethyl Phenylacetate C₁₀H₁₂O₂ 164.20 N/A 227–228 2.1

Challenges and Research Directions

  • Demethylation Efficiency : While the target compound demethylates cleanly, benzoate derivatives suffer from iodine loss, necessitating alternative routes .

Biological Activity

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate, also known as 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester, is a compound with notable biological activity primarily due to its structural similarity to thyroid hormones. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H15I2O3, with a molecular weight of 538.12 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the benzene ring and a methoxy group at the para position, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Diiodinated Phenol : Starting from a suitable phenolic compound, iodine is introduced at the 3 and 5 positions using electrophilic aromatic substitution.
  • Methoxylation : The para position is then substituted with a methoxy group through methylation reactions.
  • Esterification : Finally, the compound is esterified with ethyl acetate to yield the final product.

This synthetic pathway highlights the compound's role as an intermediate in the development of thyroid hormone analogs, crucial for studying thyroid function and disorders.

Biological Mechanisms

This compound exhibits several biological activities:

  • Thyroid Hormone Mimetic Activity : Due to its structural resemblance to thyroid hormones like thyroxine (T4), it can interact with thyroid hormone receptors, influencing metabolic processes and gene expression associated with thyroid function.
  • Antitumor Activity : Research indicates that related compounds can disrupt microtubule assembly in cancer cells, leading to apoptosis. For instance, methyl-3,5-diiodo-4-(4'-methoxy-phenoxy)benzoate (DIME), a structural analog, has been shown to induce cell death in tumor cells without affecting normal cells . This selectivity could be beneficial in cancer therapies.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves apoptosis induction via caspase activation and disruption of microtubule dynamics .
  • Animal Models : In vivo studies suggest that derivatives of this compound exhibit low toxicity in normal tissues while effectively targeting tumor cells. This characteristic makes it a promising candidate for further development in cancer therapeutics .

Comparative Analysis

The following table summarizes key compounds related to this compound:

Compound Name Molecular Formula Biological Activity
This compoundC16H15I2O3Thyroid hormone analog; potential antitumor activity
Thyroxine (Tetraiodothyronine)C15H11I4NNaturally occurring thyroid hormone
Triiodothyronine (T3)C15H12I3NActive form of thyroid hormone
DIMEC16H14I2O3Induces apoptosis in tumor cells

Q & A

Basic: What are the key steps in synthesizing Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis involves hydrolysis of the ethyl ester precursor using hydriodic acid (HI) and acetic acid under reflux. Key steps include:

  • Hydrolysis : Refluxing ethyl 3,5-diiodo-4-(4'-methoxyphenoxy)phenylacetate with HI (SG 1.7) and red phosphorus in acetic acid for 1 hour, followed by filtration and concentration .
  • Purification : Decolorization with sodium thiosulfate and crystallization from 70% acetic acid (yield: 95%, m.p. 219°C) .
    Optimization strategies :
  • Adjusting HI concentration and reaction time to minimize side reactions (e.g., over-iodination).
  • Controlling temperature during concentration to avoid decomposition.

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Crystallization solvents : Variations in solvent purity (e.g., acetic acid vs. methanol) alter crystal packing, affecting melting points .
  • Hydrate formation : Moisture during crystallization may introduce hydrates, shifting thermal properties.
    Methodology :
  • Perform differential scanning calorimetry (DSC) to assess thermal behavior across heating rates.
  • Compare X-ray crystallography data to confirm structural consistency .

Basic: What spectroscopic techniques are critical for characterizing the iodinated aromatic structure?

Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify methoxy and phenoxy groups, but iodine’s quadrupolar moment broadens signals. Use 125I^{125}\text{I}-NMR for direct iodine environment analysis (if accessible).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from diiodo substitution .
  • FT-IR : Validate ester (C=O, ~1730 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) functional groups .

Advanced: How can researchers design in vitro assays to evaluate this compound’s metabolic stability?

Answer:

  • Liver microsomes : Incubate the compound with human/rat liver microsomes (0.5 mg/mL) and NADPH cofactor at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Enzyme inhibition screening : Test interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) using probe substrates like midazolam or dextromethorphan .

Basic: What are the solubility and stability profiles of this compound in common solvents?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to iodinated aromatic rings. Limited solubility in water (<0.1 mg/mL) .
  • Stability :
    • Light-sensitive: Store in amber vials under inert gas (N2_2).
    • Hydrolytic degradation: Avoid prolonged exposure to aqueous acidic/basic conditions .

Advanced: What strategies mitigate iodine loss during synthesis or storage?

Answer:

  • Reaction environment : Use degassed solvents and inert atmospheres to prevent iodine radical formation.
  • Stabilizers : Add 0.1% w/v ascorbic acid to solutions to reduce oxidative deiodination .
  • Storage : Lyophilize and store at -20°C with desiccants to minimize hydrolysis .

Basic: How is the purity of the compound validated post-synthesis?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>98%).
  • Elemental analysis : Confirm %C, %H, and %I within ±0.3% of theoretical values .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to thyroid hormone receptors (e.g., TRα/β) due to structural similarity to thyroxine analogs .
  • MD simulations : Simulate ligand-receptor dynamics in GROMACS to assess binding stability over 100 ns trajectories .

Basic: What safety precautions are required when handling this iodinated compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HI vapors .
  • Waste disposal : Collect iodine-containing waste separately for incineration or iodophilic resin treatment .

Advanced: How can researchers optimize crystallization to obtain phase-pure material?

Answer:

  • Solvent screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) to identify optimal polarity for nucleation.
  • Seeding : Introduce pre-characterized crystals to control polymorph formation.
  • Cooling rate : Slow cooling (0.5°C/min) from saturated solution improves crystal size and uniformity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Reactant of Route 2
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Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate

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